molecular formula C13H12FN3O2 B144484 N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine CAS No. 150812-21-8

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Cat. No.: B144484
CAS No.: 150812-21-8
M. Wt: 261.25 g/mol
InChI Key: XTDZJOIEYRRRGJ-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a benzene ring substituted with a fluorobenzyl group and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine typically involves the nitration of a benzene ring followed by the introduction of a fluorobenzyl group. One common method involves the nitration of 1,4-diaminobenzene to form 3-nitro-1,4-diaminobenzene. This intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
  • N1-Cyclopropyl-N1-(4-fluorobenzyl)ethane-1,2-diamine
  • N1-(4-Fluorobenzyl)-4-nitropheny-1,3-diamine

Uniqueness

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-7,16H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDZJOIEYRRRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602349
Record name N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150812-21-8
Record name N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(4-Fluorobenzyl)-3-nitro-1,4-phenylenediamine
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